molecular formula C18H18N2O4 B5811182 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

Cat. No. B5811182
M. Wt: 326.3 g/mol
InChI Key: VURARVDDJBGPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as T0901317, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called liver X receptor (LXR) agonists, which have been shown to have a variety of effects on lipid metabolism, inflammation, and immune function. In

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is primarily through its activation of the LXR, a transcription factor that regulates the expression of genes involved in lipid metabolism, inflammation, and immune function. By activating the LXR, 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can modulate these pathways and have a variety of effects on cellular function.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the regulation of cholesterol and fatty acid metabolism, the modulation of inflammation and immune function, and the promotion of neuroprotection and cognitive function. These effects are mediated through the activation of the LXR and the downstream pathways that it regulates.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is its specificity for the LXR, which allows for the targeted modulation of cellular pathways. However, one of the limitations of 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is its potential toxicity at high doses, which can limit its use in certain experiments. Additionally, the synthesis method of 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can be complex and time-consuming, which can limit its availability and use.

Future Directions

There are several future directions for the study of 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, including the exploration of its therapeutic potential in other diseases, the development of more potent and selective LXR agonists, and the investigation of its potential as a tool for studying cellular pathways and gene expression. Additionally, the use of 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in combination with other therapies may have synergistic effects and improve its therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps, starting with the reaction of 4-nitrophenol with 2-bromoethanol to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with 5,6,7,8-tetrahydro-1-naphthalenamine to form the final product, 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including atherosclerosis, cancer, and neurological disorders. In atherosclerosis, 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to reduce plaque formation and inflammation in animal models. In cancer, 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In neurological disorders, 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models.

properties

IUPAC Name

2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(12-24-15-10-8-14(9-11-15)20(22)23)19-17-7-3-5-13-4-1-2-6-16(13)17/h3,5,7-11H,1-2,4,6,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURARVDDJBGPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

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